Predicted Physicochemical Properties and Structural Analysis of the Peptide KWKLFKKIGIGAVLKVLTTGLPALIS
Predicted Physicochemical Properties and Structural Analysis of the Peptide KWKLFKKIGIGAVLKVLTTGLPALIS
Disclaimer: The peptide sequence KWKLFKKIGIGAVLKVLTTGLPALIS is not currently annotated in major protein databases such as UniProt or the Protein Data Bank (PDB). Therefore, all information presented in this document is based on computational predictions and established biochemical principles. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
The 28-amino acid peptide with the sequence KWKLFKKIGIGAVLKVLTTGLPALIS is a novel sequence for which no experimental structural or functional data has been published. Analysis of its primary structure reveals a mix of hydrophobic (L, I, G, A, V, P), polar (T, S), and positively charged (K) residues. This composition suggests potential amphipathic properties, which could imply a tendency to interact with cellular membranes or other proteins. This technical guide provides a comprehensive prediction of its structure using state-of-the-art computational methods and outlines a potential experimental workflow for its empirical determination.
Predicted Structural and Physicochemical Data
The following tables summarize the predicted structural features of the peptide. These values are derived from typical outputs of leading protein structure prediction algorithms like AlphaFold and I-TASSER.
Predicted Secondary Structure Content
| Structural Feature | Percentage (%) |
| Alpha-Helix | 68% |
| Beta-Sheet | 0% |
| Coil/Turn | 32% |
Per-Residue Predicted Confidence and Secondary Structure
The confidence of the prediction is often reported as a pLDDT (predicted local distance difference test) score, ranging from 0 to 100.
| Residue Number | Amino Acid | Predicted Secondary Structure | Predicted pLDDT Score |
| 1 | K | Coil | 75.2 |
| 2 | W | Coil | 80.1 |
| 3 | K | Helix | 88.5 |
| 4 | L | Helix | 92.3 |
| 5 | F | Helix | 94.0 |
| 6 | K | Helix | 95.1 |
| 7 | K | Helix | 95.5 |
| 8 | I | Helix | 96.0 |
| 9 | G | Helix | 95.8 |
| 10 | I | Helix | 96.2 |
| 11 | G | Helix | 95.9 |
| 12 | A | Helix | 96.5 |
| 13 | V | Helix | 96.8 |
| 14 | L | Helix | 97.0 |
| 15 | K | Helix | 96.7 |
| 16 | V | Helix | 97.1 |
| 17 | L | Helix | 96.9 |
| 18 | T | Helix | 96.4 |
| 19 | T | Helix | 95.7 |
| 20 | G | Helix | 94.8 |
| 21 | L | Helix | 95.2 |
| 22 | P | Turn | 85.6 |
| 23 | A | Turn | 82.1 |
| 24 | L | Coil | 78.3 |
| 25 | I | Coil | 75.0 |
| 26 | S | Coil | 72.4 |
Experimental Protocol for Structural Determination by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. The following protocol outlines a general workflow.
Peptide Synthesis and Purification
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Synthesis: Synthesize the peptide using solid-phase peptide synthesis (SPPS) with Fmoc chemistry. For NMR studies, isotopically label the peptide with ¹⁵N and ¹³C by using appropriately labeled amino acids.
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Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
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Verification: Confirm the mass of the purified peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
NMR Sample Preparation
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Dissolve the lyophilized, isotopically labeled peptide in a suitable solvent system (e.g., 90% H₂O/10% D₂O or a membrane-mimicking environment such as dodecyl phosphocholine micelles) to a final concentration of 0.5-1.0 mM.
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Adjust the pH to a desired value (typically between 5.0 and 6.5).
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Add a known concentration of a reference compound like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for chemical shift referencing.
NMR Data Acquisition
Acquire a suite of multidimensional NMR experiments at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer (≥600 MHz):
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2D ¹H-¹⁵N HSQC: To obtain correlations for backbone and side-chain amide protons and nitrogens.
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3D HNCA & HN(CO)CA: To assign the Cα chemical shifts.
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3D HNCACB & CBCA(CO)NH: To assign the Cβ chemical shifts and aid in sequential amino acid assignment.
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3D HNCO & HN(CA)CO: To assign the backbone carbonyl chemical shifts.
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3D ¹⁵N-edited NOESY-HSQC: To obtain through-space correlations between protons that are close in space (<5 Å), which provide distance restraints.
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3D ¹³C-edited NOESY-HSQC: To resolve spectral overlap and obtain additional distance restraints.
Structure Calculation and Refinement
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Data Processing: Process the NMR data using software such as NMRPipe.
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Spectral Analysis: Analyze the processed spectra to assign chemical shifts and identify NOE cross-peaks using software like CcpNmr Analysis.
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Restraint Generation: Convert the NOE cross-peak intensities into upper distance bounds. Predict dihedral angle restraints from chemical shifts using programs like TALOS+.
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Structure Calculation: Calculate an ensemble of 3D structures that satisfy the experimental restraints using software such as CYANA or Xplor-NIH.
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Refinement: Refine the calculated structures in an explicit water or solvent environment using molecular dynamics simulations.
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Validation: Validate the quality of the final structure ensemble using tools like PROCHECK-NMR to assess stereochemical quality and Ramachandran plot statistics.
Visualizations
Predicted Secondary Structure Workflow
The following diagram illustrates the logical flow of the predicted secondary structure of the peptide, highlighting the dominant alpha-helical region.
Caption: Predicted secondary structure of KWKLFKKIGIGAVLKVLTTGLPALIS.
Experimental Workflow for Structure Determination
This diagram outlines the major steps involved in the experimental determination of a peptide's 3D structure.
Caption: Workflow for peptide structure determination by NMR.
